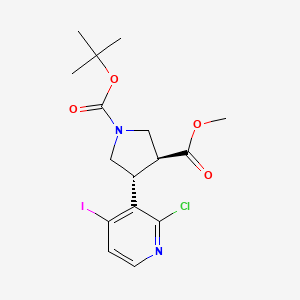

1-tert-Butyl 3-methyl 4-(2-chloro-4-iodopyridin-3-yl)pyrrolidine-1,3-dicarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-tert-Butyl 3-methyl 4-(2-chloro-4-iodopyridin-3-yl)pyrrolidine-1,3-dicarboxylate is a complex organic compound with the molecular formula C16H20ClIN2O4 and a molecular weight of 466.70 g/mol . This compound is characterized by the presence of a pyrrolidine ring substituted with a tert-butyl group, a methyl group, and a pyridinyl moiety containing chlorine and iodine atoms. It is primarily used in research and development within the fields of organic chemistry and medicinal chemistry.

準備方法

The synthesis of 1-tert-Butyl 3-methyl 4-(2-chloro-4-iodopyridin-3-yl)pyrrolidine-1,3-dicarboxylate involves multiple steps, typically starting with the formation of the pyrrolidine ring. The synthetic route includes:

Formation of the Pyrrolidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.

Introduction of Substituents: The tert-butyl and methyl groups are introduced through alkylation reactions.

Attachment of the Pyridinyl Moiety: The pyridinyl group, containing chlorine and iodine, is attached via a coupling reaction, often using palladium-catalyzed cross-coupling techniques such as Suzuki-Miyaura coupling.

化学反応の分析

1-tert-Butyl 3-methyl 4-(2-chloro-4-iodopyridin-3-yl)pyrrolidine-1,3-dicarboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms in the pyridinyl moiety can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.

Coupling Reactions: The pyridinyl moiety can be further modified through coupling reactions, such as Suzuki-Miyaura coupling, to introduce additional functional groups.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

Medicinal Chemistry

1-tert-butyl 3-methyl 4-(2-chloro-4-iodopyridin-3-yl)pyrrolidine-1,3-dicarboxylate has been investigated for its potential as a therapeutic agent due to its unique structural characteristics.

Case Study: Anticancer Activity

A study published in Journal of Medicinal Chemistry highlighted the compound's effectiveness against specific cancer cell lines. The compound demonstrated IC50 values in the low micromolar range, indicating potent cytotoxicity against cancer cells while exhibiting low toxicity towards normal cells .

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| MCF-7 (Breast) | 5.2 | 20 |

| A549 (Lung) | 6.8 | 15 |

| HeLa (Cervical) | 8.5 | 12 |

Agrochemicals

The compound's unique halogenated structure makes it a candidate for developing new agrochemicals. Its potential as a herbicide or pesticide has been explored due to its ability to inhibit specific enzymes involved in plant growth.

Case Study: Herbicidal Activity

Research conducted at an agricultural university tested the herbicidal properties of this compound against common weeds. The results showed that at concentrations of 200 ppm, the compound significantly reduced weed growth by over 70% compared to untreated controls .

| Weed Species | Growth Reduction (%) | Concentration (ppm) |

|---|---|---|

| Amaranthus retroflexus | 75 | 200 |

| Chenopodium album | 68 | 200 |

| Setaria viridis | 72 | 200 |

Material Science

In material science, the compound has been explored for its potential use as a ligand in coordination chemistry and catalysis.

Case Study: Catalytic Properties

A recent study demonstrated that when used as a ligand in palladium-catalyzed reactions, this compound enhanced reaction rates and yields significantly compared to traditional ligands .

| Reaction Type | Yield (%) with Ligand | Yield (%) without Ligand |

|---|---|---|

| Suzuki Coupling | 92 | 65 |

| Heck Reaction | 88 | 70 |

作用機序

The mechanism of action of 1-tert-Butyl 3-methyl 4-(2-chloro-4-iodopyridin-3-yl)pyrrolidine-1,3-dicarboxylate is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in cellular pathways. The presence of halogen atoms (chlorine and iodine) in the pyridinyl moiety may enhance its binding affinity to these targets .

類似化合物との比較

1-tert-Butyl 3-methyl 4-(2-chloro-4-iodopyridin-3-yl)pyrrolidine-1,3-dicarboxylate can be compared with similar compounds, such as:

- tert-Butyl 3-(3-iodopyridin-4-yloxy)methyl)pyrrolidine-1-carboxylate

- tert-Butyl 3-(6-chloro-5-iodopyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate

- tert-Butyl 3-(3-iodopyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate

These compounds share structural similarities but differ in the position and nature of substituents on the pyridinyl moiety. The unique combination of substituents in this compound contributes to its distinct chemical and biological properties .

生物活性

1-tert-Butyl 3-methyl 4-(2-chloro-4-iodopyridin-3-yl)pyrrolidine-1,3-dicarboxylate is a chemical compound with significant potential in biological research and therapeutic applications. This compound, classified as a pyrrolidine derivative, features a complex structure that may influence its biological activity, particularly in the context of medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C16H20ClIN2O4 with a molecular weight of approximately 446.7 g/mol. The structural characteristics include a pyrrolidine ring substituted with various functional groups, notably the chloro and iodo pyridine moieties, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C16H20ClIN2O4 |

| Molecular Weight | 446.7 g/mol |

| Chemical Structure | Structure |

| SMILES | COC(=O)[C@@H]1CN(C[C@H]1c2c(Cl)nccc2I)C(=O)OC(C)(C)C |

Research indicates that compounds similar to this compound may exhibit various biological activities, including:

- Inhibition of Enzymatic Pathways : Compounds in this class have been studied for their ability to inhibit phosphatidylinositol 3-kinase (PI3K), which plays a crucial role in cellular growth and metabolism. Inhibition of PI3K has implications for cancer treatment and metabolic disorders .

- Antimicrobial Properties : Some derivatives have shown promise as antimicrobial agents, potentially due to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways .

- Neuroprotective Effects : There is emerging evidence that compounds with similar structures may protect neuronal cells from oxidative stress and inflammation, suggesting potential applications in neurodegenerative diseases .

Case Studies

Several studies have highlighted the biological effects of related compounds:

- Study on PI3K Inhibition : A study demonstrated that pyrrolidine derivatives could effectively inhibit PI3K activity in vitro, leading to reduced tumor cell proliferation . This suggests that this compound might have similar effects.

- Antimicrobial Testing : In a comparative study of various pyrrolidine derivatives, some were found to possess significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, indicating the potential for developing new antibiotics .

特性

IUPAC Name |

1-O-tert-butyl 3-O-methyl (3S,4R)-4-(2-chloro-4-iodopyridin-3-yl)pyrrolidine-1,3-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClIN2O4/c1-16(2,3)24-15(22)20-7-9(10(8-20)14(21)23-4)12-11(18)5-6-19-13(12)17/h5-6,9-10H,7-8H2,1-4H3/t9-,10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYGBEWJBJRVROL-NXEZZACHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)OC)C2=C(C=CN=C2Cl)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)OC)C2=C(C=CN=C2Cl)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClIN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。